Cas no 256409-15-1 (3-(2-Bromoethyl)piperidine)

3-(2-Bromoethyl)piperidine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Bromoethyl)piperidine
- AM100581
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- Inchi: 1S/C7H14BrN/c8-4-3-7-2-1-5-9-6-7/h7,9H,1-6H2
- InChI Key: VBAALADPLZNCLO-UHFFFAOYSA-N
- SMILES: BrCCC1CNCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 75.3
- Topological Polar Surface Area: 12
3-(2-Bromoethyl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4276570-0.5g |
3-(2-bromoethyl)piperidine |
256409-15-1 | 95.0% | 0.5g |
$739.0 | 2025-03-15 | |
Enamine | EN300-4276570-0.05g |
3-(2-bromoethyl)piperidine |
256409-15-1 | 95.0% | 0.05g |
$647.0 | 2025-03-15 | |
Enamine | EN300-4276570-0.1g |
3-(2-bromoethyl)piperidine |
256409-15-1 | 95.0% | 0.1g |
$678.0 | 2025-03-15 | |
Enamine | EN300-4276570-5.0g |
3-(2-bromoethyl)piperidine |
256409-15-1 | 95.0% | 5.0g |
$2235.0 | 2025-03-15 | |
Enamine | EN300-4276570-0.25g |
3-(2-bromoethyl)piperidine |
256409-15-1 | 95.0% | 0.25g |
$708.0 | 2025-03-15 | |
Enamine | EN300-4276570-10.0g |
3-(2-bromoethyl)piperidine |
256409-15-1 | 95.0% | 10.0g |
$3315.0 | 2025-03-15 | |
Enamine | EN300-4276570-2.5g |
3-(2-bromoethyl)piperidine |
256409-15-1 | 95.0% | 2.5g |
$1509.0 | 2025-03-15 | |
Enamine | EN300-4276570-1.0g |
3-(2-bromoethyl)piperidine |
256409-15-1 | 95.0% | 1.0g |
$770.0 | 2025-03-15 |
3-(2-Bromoethyl)piperidine Related Literature
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
Additional information on 3-(2-Bromoethyl)piperidine
3-(2-Bromoethyl)piperidine: A Comprehensive Overview
3-(2-Bromoethyl)piperidine, also known by its CAS registry number CAS No 256409-15-1, is an organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is a derivative of piperidine, a six-membered saturated heterocyclic amine, with a bromoethyl substituent attached at the 3-position. The structure of this compound makes it highly versatile, enabling its use in various applications across different industries.
The synthesis of 3-(2-Bromoethyl)piperidine typically involves nucleophilic substitution reactions, where the bromine atom acts as a leaving group. This reactivity is a key feature that has made the compound valuable in organic synthesis. Recent studies have explored the use of this compound as an intermediate in the production of advanced materials, such as polymers and biodegradable plastics. For instance, researchers have demonstrated its ability to participate in ring-opening polymerization reactions, leading to the formation of novel polyamides with enhanced mechanical properties.
In addition to its role in polymer chemistry, 3-(2-Bromoethyl)piperidine has found applications in drug discovery and development. Its unique structure allows for the creation of bioactive molecules with potential therapeutic effects. A study published in the Journal of Medicinal Chemistry highlighted its use as a scaffold for designing inhibitors of certain enzymes involved in neurodegenerative diseases. The compound's ability to form hydrogen bonds and its flexibility make it an attractive candidate for drug design.
The physical properties of 3-(2-Bromoethyl)piperidine are also worth noting. It has a melting point of approximately 68°C and a boiling point around 145°C under standard conditions. Its solubility in common solvents such as dichloromethane and ethanol makes it suitable for various laboratory procedures. Recent advancements in analytical techniques have enabled more precise determination of its physicochemical properties, which has further facilitated its application in industrial settings.
One area where CAS No 256409-15-1 has shown promise is in the development of eco-friendly materials. Scientists have investigated its potential as a building block for biodegradable polymers, which are increasingly sought after due to environmental concerns. By incorporating this compound into polymer structures, researchers aim to create materials that can decompose naturally without harming the environment.
In conclusion, 3-(2-Bromoethyl)piperidine, or CAS No 256409-15-1, is a multifaceted compound with applications spanning organic synthesis, drug discovery, and materials science. Its reactivity, structural versatility, and favorable physical properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new uses for this compound, its significance in various scientific domains is expected to grow further.
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